1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane
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Overview
Description
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane is an organic compound with the molecular formula C15H30. It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a 3-methylpentyl group attached to the cyclohexane ring. This compound is known for its stability and low toxicity, making it useful in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Cl2 or Br2 in the presence of UV light.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in hydrogenation, reduction, and ester exchange reactions.
Biology: Employed in studies involving lipid membranes and hydrophobic interactions due to its non-polar nature.
Medicine: Investigated for its potential use as a drug delivery vehicle due to its stability and low toxicity.
Industry: Utilized as a fuel additive to increase the octane rating of fuels, enhancing performance.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its non-polar nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethylcyclohexane
- 1,1,2-Trimethylcyclohexane
- 1,1,3-Trimethylcyclohexane
Uniqueness
1,1,3-Trimethyl-2-(3-methylpentyl)cyclohexane is unique due to the presence of the 3-methylpentyl group, which imparts distinct physical and chemical properties. This structural feature enhances its stability and makes it suitable for specific applications, such as fuel additives and drug delivery systems .
Properties
CAS No. |
54965-05-8 |
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Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
1,1,3-trimethyl-2-(3-methylpentyl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h12-14H,6-11H2,1-5H3 |
InChI Key |
UDBAOHWDISNFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
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